GRL0617 GRL0617 GRL-0617 is a benzamide resulting from the formal condensation of the carboxy group of 5-amino-2-methylbenzoic acid with the amino group of (1R)-1-(naphthalen-1-yl)ethan-1-amine. It is a potent noncovalent inhibitor (IC50 = 600 nM) of severe acute respiratory syndrome-coronavirus papain-like protease (SARS-CoV PLpro). It has a role as an anticoronaviral agent and a protease inhibitor. It is a member of naphthalenes, a substituted aniline, a member of benzamides and a secondary carboxamide.
Brand Name: Vulcanchem
CAS No.: 1093070-16-6
VCID: VC0529245
InChI: InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
SMILES: CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol

GRL0617

CAS No.: 1093070-16-6

Cat. No.: VC0529245

Molecular Formula: C20H20N2O

Molecular Weight: 304.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GRL0617 - 1093070-16-6

CAS No. 1093070-16-6
Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
IUPAC Name 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Standard InChI InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
Standard InChI Key UVERBUNNCOKGNZ-CQSZACIVSA-N
Isomeric SMILES CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32
SMILES CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Appearance Solid powder

Chemical and Biological Profile of GRL0617

Structural Characteristics

GRL0617 (5-Amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide) is a small-molecule inhibitor with a molecular weight of 330.4 g/mol. Its structure features a benzamide core linked to a chiral naphthylethyl group, enabling selective interactions with the PLpro substrate-binding pocket . The compound’s purity exceeds 98%, as confirmed by high-performance liquid chromatography (HPLC) .

Mechanism of Action

GRL0617 inhibits PLpro by competitively occupying the ISG15 C-terminal binding site, a region critical for the protease’s deubiquitinating and deISGylating activities . NMR and crystallographic data demonstrate that GRL0617 binding disrupts PLpro’s ability to cleave ISG15 from host proteins, thereby preserving interferon signaling pathways . This dual inhibition of viral replication and immune evasion distinguishes GRL0617 from direct antiviral agents targeting viral polymerases or entry mechanisms .

Table 1: Key Pharmacological Parameters of GRL0617

ParameterSARS-CoV PLproSARS-CoV-2 PLpro
IC<sub>50</sub> (μM)0.60.8
Antiviral EC<sub>50</sub> (μM)2.12.5
Metabolic Half-Life (HLM)<30 minutes<30 minutes
CYP Inhibition (IC<sub>50</sub>)7.6 μM (CYP2C9)8.0 μM (CYP3A4)

Structural Basis of PLpro Inhibition

Co-Crystal Structure Analysis

The co-crystal structure of SARS-CoV-2 PLpro (PDB: 7CJM) bound to GRL0617 (3.2 Å resolution) reveals critical interactions:

  • The naphthylethyl group engages in hydrophobic contacts with Tyr268 and Pro248.

  • The benzamide core forms hydrogen bonds with Asp165 and Gln270 .

  • A salt bridge between the amine group and Glu167 stabilizes the binding .

This binding mode mirrors ISG15’s C-terminal residues, explaining GRL0617’s ability to block ISG15 processing .

Molecular Dynamics Simulations

Subzone-based multi-dimensional virtual coordinate molecular dynamics (mD-VcMD) simulations highlight GRL0617’s stable binding in the PLpro cleft, with conformational flexibility in the β2-β3 loop facilitating adaptive inhibitor interactions . Comparative analyses with analogs (XR8-24, ZN-3-56) show GRL0617’s superior occupancy of the S4 subpocket, a key determinant of potency .

Preclinical Efficacy and Limitations

Antiviral Activity

In Vero E6 and CaCo-2 cells, GRL0617 reduces SARS-CoV-2 replication by 90% at 10 μM, with minimal cytotoxicity (CC<sub>50</sub> > 50 μM) . It restores interferon-β (IFN-β) production by 70% in infected lung epithelial cells, confirming its immune-modulatory role .

Metabolic Challenges

Despite its efficacy, GRL0617 exhibits rapid hepatic clearance:

  • Phase I Metabolism: CYP3A4/5 and CYP2D6 mediate hydroxylation (M1) and desaturation (M3), yielding metabolites with reduced antiviral activity .

  • Drug-Drug Interactions: GRL0617 inhibits CYP2C9 (IC<sub>50</sub> = 7.6 μM) and CYP3A4 (IC<sub>50</sub> = 8.0 μM), posing risks when co-administered with substrates like warfarin or midazolam .

Table 2: Major Metabolites of GRL0617 in Human Liver Microsomes

MetaboliteModificationRelative Abundance (%)Enzyme Responsible
M1Hydroxylation45CYP3A4/5
M3Desaturation (-H<sub>2</sub>)30CYP3A4/5
M2N-acetylation<5NAT2

Comparative Analysis with PLpro Inhibitors

Selectivity Profile

GRL0617 shows no inhibition of human deubiquitinases (DUBs) at concentrations ≤50 μM, unlike broader DUB inhibitors such as PR-619 . Its specificity for coronavirus PLpro over host proteases reduces off-target risks.

Analog Development

Efforts to improve GRL0617’s pharmacokinetics have yielded derivatives:

  • HY-17542: A prodrug with 2-fold higher solubility but rapid deacetylation to GRL0617 in vivo .

  • Piperidine-4-carboxamide analogs: Enhanced metabolic stability in mouse models but reduced potency (IC<sub>50</sub> = 3.2 μM) .

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